2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. The unique structure of this compound, characterized by the presence of a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free, additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the triazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the triazole or pyrimidine rings .
Scientific Research Applications
2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as phosphodiesterases, by binding to their active sites . This binding disrupts the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines, such as 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines . These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
The uniqueness of 2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine lies in its difluoromethyl and dimethyl substituents, which enhance its biological activity and stability . These substituents contribute to its distinct pharmacological profile compared to other triazolopyrimidines .
Properties
Molecular Formula |
C8H12F2N4 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12F2N4/c1-4-3-5(2)14-8(11-4)12-7(13-14)6(9)10/h4-6H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
KUGVSPDJJLWART-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(F)F)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.